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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the automated synthesis

of [18F]MK-6240, a highly selective positron emission tomography (PET) radiotracer for

imaging neurofibrillary tangles (NFTs) in the brain.[1][2] The synthesis utilizes the di-Boc-

protected nitro precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-

yl]isoquinolin-5-yl) carbamate.[1][3]

[18F]MK-6240 is a crucial tool in the study of Alzheimer's disease and other tauopathies,

enabling the in vivo quantification of tau protein aggregates.[4][5][6] This document outlines two

established automated synthesis methods: a one-step approach with concurrent deprotection

and a two-step method with a separate deprotection step. The protocols are adaptable to

various commercially available synthesis modules.

Experimental Protocols
Method 1: One-Step Automated Synthesis with Thermal
Deprotection
This simplified method combines the [18F]fluorination and the removal of the two tert-

butoxycarbonyl (Boc) protecting groups in a single heating step, which can reduce synthesis

time and complexity.[1][2]
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1. Production and Trapping of [18F]Fluoride:

[18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

The produced [18F]fluoride is transferred and trapped on an anion exchange cartridge (e.g.,

QMA).

2. Elution of [18F]Fluoride:

The trapped [18F]fluoride is eluted from the cartridge into the reaction vessel using a solution

of a phase-transfer catalyst and a base. A common combination is tetraethylammonium

bicarbonate (TEA HCO3) in an acetonitrile/water mixture.[1]

3. Azeotropic Drying:

The [18F]fluoride solution is dried by azeotropic distillation with acetonitrile under a stream of

nitrogen and reduced pressure at an elevated temperature (e.g., 95°C) to remove water.[1]

4. Radiosynthesis and Concurrent Deprotection:

A solution of the N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-

yl]isoquinolin-5-yl) carbamate precursor (typically 1 mg) in dimethyl sulfoxide (DMSO) is

added to the dried [18F]fluoride residue.[1]

The reaction mixture is heated in a stepwise manner to facilitate both the nucleophilic

aromatic substitution of the nitro group with [18F]fluoride and the thermal deprotection of the

Boc groups. A typical heating profile is 90°C, 110°C, and 120°C for 3 minutes each, followed

by a final step at 150°C for 20 minutes.[1]

5. Purification:

The crude reaction mixture is diluted and purified using semi-preparative high-performance

liquid chromatography (HPLC).

The fraction containing [18F]MK-6240 is collected.

6. Formulation:
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The collected HPLC fraction is reformulated into a pharmaceutically acceptable solution,

typically by solid-phase extraction (SPE) to remove the HPLC solvents and exchange them

for a sterile saline solution, sometimes containing a small percentage of ethanol.

The final product is passed through a sterile filter into a sterile vial.

Method 2: Two-Step Automated Synthesis with Acidic
Deprotection
This method involves a separate step for the removal of the Boc protecting groups using a

strong acid.[5][6]

1. Production, Trapping, and Elution of [18F]Fluoride:

Steps are similar to Method 1, but often a different elution system is used, such as potassium

carbonate (K2CO3) and Kryptofix 2.2.2 (K222) in an acetonitrile/water mixture.[3][5]

2. Azeotropic Drying:

Similar to Method 1, the [18F]fluoride is dried azeotropically.

3. Radiosynthesis:

The di-Boc precursor in an appropriate solvent (e.g., DMSO or dimethylformamide) is added

to the dried K[18F]K222 complex.

The mixture is heated to induce the [18F]fluorination, forming the di-Boc-[18F]MK-6240

intermediate. Reaction temperatures are typically around 120-140°C.[3]

4. Deprotection:

After cooling the reaction mixture, a strong acid (e.g., trifluoroacetic acid (TFA) or

hydrochloric acid) is added to remove the Boc protecting groups.[5]

5. Neutralization and Purification:

The acidic mixture is neutralized with a base (e.g., sodium bicarbonate) before being purified

by semi-preparative HPLC.[7]
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The fraction containing [18F]MK-6240 is collected.

6. Formulation:

The formulation process is the same as in Method 1.

Quantitative Data Summary
The following tables summarize the key quantitative data from various automated synthesis

methods for [18F]MK-6240.

Table 1: Radiosynthesis Performance on Different Automated Modules

Synthesis
Module

Method

Radiochemi
cal Yield
(RCY, non-
decay
corrected)

Molar
Activity (at
end of
synthesis)

Synthesis
Time

Reference

IBA

Synthera+

One-Step

(TEA HCO3)
5.2 ± 1.0%

912 ± 322

GBq/μmol
~60 min [1]

GE

TRACERlab

FXFN

Two-Step

(K222/K2CO

3, Acid

Deprotection)

7.5 ± 1.9%
222 ± 67

GBq/μmol
90 min [5][6]

AllinOne
One-Step

(TBAHCO3)
30 ± 5% Not Reported 65 min [8]

NEPTIS®

Perform

Modified

Two-Step

13.7 ± 2.1%

(decay

corrected)

149 ± 125

GBq/μmol
65 min [9]

CFN-

MPS200
Not specified

Complied

with product

specifications

Not Reported Not Reported [10]

Table 2: Quality Control Specifications for [18F]MK-6240
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Parameter Specification Typical Result Reference

Radiochemical Purity > 95% 99.1 ± 0.3% [1]

pH 4.5 - 7.5 6.5 [1]

Residual Solvents

Acetonitrile ≤ 410

ppm, DMSO ≤ 5000

ppm

Not Detected [1]

Bacterial Endotoxins ≤ 17.5 EU/mL Pass [1]

Sterility Sterile Sterile [1]

Radionuclidic Identity
Half-life = 105 - 115

min
110.1 ± 1 min [1]
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Caption: Automated synthesis workflow for [18F]MK-6240.

This diagram illustrates the general workflow for the automated synthesis of [18F]MK-6240,

from the production of [18F]fluoride to the final quality-controlled product. It also highlights the

divergence between the one-step and two-step synthesis methodologies.
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It is important to note that specific parameters such as precursor amounts, reagent

concentrations, heating times, and HPLC conditions may need to be optimized for different

automated synthesis platforms and local setup conditions. Adherence to current Good

Manufacturing Practices (cGMP) is essential for the production of [18F]MK-6240 intended for

human use.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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